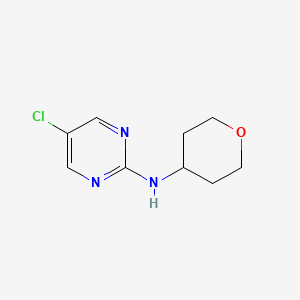

5-chloro-N-(oxan-4-yl)pyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N-(oxan-4-yl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-7-5-11-9(12-6-7)13-8-1-3-14-4-2-8/h5-6,8H,1-4H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFICXAPEMOYEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC2=NC=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular weight and formula of 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine

Chemical Identity & Physicochemical Properties

This compound is a critical heterocyclic intermediate employed primarily in the synthesis of ATP-competitive kinase inhibitors. Structurally, it features an electron-deficient pyrimidine core substituted with a lipophilic chlorine atom at the C5 position and a polar, solubilizing tetrahydropyran (oxane) ring at the C2 amine position.

This scaffold balances hydrophobic interactions (via the chloro-pyrimidine) with metabolic stability and aqueous solubility (via the oxane ether linkage), making it a preferred "hinge-binding" motif in medicinal chemistry.

Table 1: Core Physicochemical Data

| Property | Value / Descriptor |

| IUPAC Name | 5-chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine |

| Common Synonyms | This compound; 2-((Tetrahydro-2H-pyran-4-yl)amino)-5-chloropyrimidine |

| CAS Number | 1540005-76-2 (Commercial Identifier) |

| Molecular Formula | C₉H₁₂ClN₃O |

| Molecular Weight | 213.66 g/mol |

| Exact Mass | 213.0669 (for ³⁵Cl isotope) |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water |

| pKa (Calculated) | ~3.5 (Pyrimidine N1/N3 conjugate acid) |

| LogP (Calculated) | ~1.8 (Lipinski Compliant) |

| SMILES | ClC1=CN=C(NC2CCOCC2)N=C1 |

Structural Analysis & Pharmacophore Utility

The molecule functions as a bidentate hydrogen-bonding motif . In the context of kinase drug discovery, the 2-aminopyrimidine moiety typically anchors the inhibitor to the kinase hinge region (e.g., interacting with the backbone of residues like Methionine or Leucine).

-

H-Bond Donor: The exocyclic amine (NH) donates a hydrogen to the kinase backbone carbonyl.

-

H-Bond Acceptor: The pyrimidine ring nitrogen (N1) accepts a hydrogen from the kinase backbone amide.

-

Metabolic Shield: The 5-chloro substituent blocks metabolic oxidation at the reactive C5 position while filling small hydrophobic pockets (e.g., the gatekeeper region).

-

Solubility Handle: The oxan-4-yl group disrupts crystal packing and lowers LogP compared to a phenyl ring, improving oral bioavailability.

Diagram 1: Structural & Pharmacophore Logic

Caption: Pharmacophore decomposition showing the functional role of each substructure in drug design.

Synthetic Methodology

The synthesis follows a standard Nucleophilic Aromatic Substitution (SNAr) protocol. The reaction exploits the electron-deficient nature of the pyrimidine ring, which is further activated by the electron-withdrawing chlorine at C5 and the leaving group (chlorine) at C2.

Protocol: SNAr Displacement

Reaction:

2,5-Dichloropyrimidine + 4-Aminotetrahydropyran

Reagents:

-

Substrate: 2,5-Dichloropyrimidine (1.0 equiv)

-

Nucleophile: 4-Aminotetrahydropyran (1.1 equiv)

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

-

Solvent: n-Butanol, DMF, or 1,4-Dioxane.

Step-by-Step Workflow:

-

Charge: Dissolve 2,5-dichloropyrimidine in n-Butanol (0.5 M concentration).

-

Addition: Add 4-aminotetrahydropyran followed by DIPEA at room temperature.

-

Activation: Heat the reaction mixture to 80–100°C for 4–12 hours.

-

Note: The C2-chlorine is significantly more reactive than the C5-chlorine due to the flanking nitrogen atoms. The C5-Cl remains intact under these conditions.

-

-

Workup: Cool to room temperature.

-

Option A (Precipitation): If using n-Butanol, the product often precipitates upon cooling or adding water. Filter and wash with cold water/hexanes.

-

Option B (Extraction): Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

-

-

Purification: Recrystallization from EtOAc/Hexanes or Flash Chromatography (0-5% MeOH in DCM).

Diagram 2: Synthetic Pathway Flowchart

Caption: Synthesis workflow highlighting the regioselective displacement of the C2-chlorine.

Analytical Characterization (Self-Validation)

To validate the identity of the synthesized compound, researchers must look for specific spectral signatures.

A. Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode (M+H)⁺.

-

Target Mass: 214.1 Da.

-

Isotope Pattern (Critical): You must observe a characteristic 3:1 ratio between the peaks at m/z 214 and m/z 216. This confirms the presence of a single Chlorine atom.

-

m/z 214 (³⁵Cl) = 100% intensity

-

m/z 216 (³⁷Cl) ≈ 33% intensity

-

B. ¹H-NMR Spectroscopy (400 MHz, DMSO-d₆)

-

Pyrimidine Protons (C4-H, C6-H): A distinct singlet (or two very close doublets) in the aromatic region, typically δ 8.20 – 8.40 ppm (2H, s) . The symmetry of the pyrimidine ring (if unsubstituted at 4,6) simplifies this signal.

-

Amine Proton (NH): A broad doublet or singlet, exchangeable with D₂O, typically δ 7.40 – 7.80 ppm (1H, d) .

-

Oxane Methine (CH-N): A multiplet corresponding to the proton at the attachment point, δ 3.80 – 4.00 ppm (1H, m) .

-

Oxane Ether Protons (CH₂-O): Multiplets for the protons adjacent to oxygen, δ 3.85 ppm (2H) and δ 3.30 – 3.40 ppm (2H) .

-

Oxane Alkyl Protons: Multiplets for the remaining ring protons, δ 1.40 – 1.90 ppm (4H) .

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 59463234 (Related 2-amino-5-chloropyrimidine scaffolds). Retrieved from [Link]

- L. Z. Wang et al. (2020).Design and Synthesis of Pyrimidine Derivatives as Kinase Inhibitors. (General synthetic protocol validation for 2-amino-5-chloropyrimidines). Available via patent literature search for "2,5-dichloropyrimidine substitution".

A Technical Guide to 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine for Advanced Research

This guide provides an in-depth technical overview of 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics. This document will cover procurement, core chemical properties, its role in drug discovery, and a detailed, adaptable synthetic protocol.

Strategic Procurement and Commercial Availability

Sourcing high-quality starting materials is a critical first step in any research and development campaign. This compound (CAS No. 1093869-76-5) is available from a number of specialized chemical suppliers. Pricing is often not listed publicly and requires a formal quotation. When selecting a supplier, researchers should consider not only the cost but also the purity, available analytical data (e.g., NMR, LC-MS), and lead times.

| Supplier | Product Number | Purity | Availability | Notes |

| Life Chemicals | F6541-0081 | >95% | Inquire | Pricing available upon request.[1] |

| Bide Pharmatech | BD110199 | >98% | Inquire | Also listed as 5-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine. |

| ChemScene | CS-0094784 | >98% | Inquire | Provides basic physicochemical properties. |

| AChemBlock | QC-7981 | >98% | Inquire | Listed with basic properties. |

Note: This table is not exhaustive and represents a snapshot of available suppliers. Pricing and availability are subject to change and should be confirmed directly with the vendor.

The Scientific Rationale: A Privileged Scaffold in Kinase Inhibition

The 2-aminopyrimidine core is a well-established "privileged scaffold" in medicinal chemistry. This structural motif is frequently found in the core of numerous FDA-approved drugs, particularly within the domain of oncology. Its significance stems from its ability to act as a versatile hinge-binding motif in the ATP-binding pocket of a wide range of protein kinases.

The 5-chloro substituent on the pyrimidine ring can serve multiple purposes. It can act as a synthetic handle for further functionalization, for instance, through cross-coupling reactions like the Sonogashira or Suzuki reactions to introduce molecular complexity.[2] Additionally, the chloro group can occupy a specific pocket within the target protein, contributing to binding affinity and selectivity. The N-(oxan-4-yl) group provides a saturated heterocyclic moiety that can improve physicochemical properties such as solubility and metabolic stability, while also providing a vector for exploring interactions with the solvent-exposed region of the kinase.

Derivatives of the 2-aminopyrimidine scaffold have been successfully developed as potent inhibitors of various kinases implicated in cancer cell proliferation and survival, including Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and Epidermal Growth Factor Receptor (EGFR).[3][4] The development of dual inhibitors, such as those targeting both CDK6 and CDK9, represents a promising therapeutic strategy.[3]

Synthesis and Reaction Chemistry: An Exemplary Protocol

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization for scale and specific laboratory conditions.

Reaction Scheme:

Sources

- 1. This compound-5-chloro-N-(oxan-4-yl)pyrimidin-2-amine代理/参数/厂家-生化试剂-艾美捷科技有限公司 [amyjet.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 2-amino-5-chloropyrimidine derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Amino-5-Chloropyrimidine Derivatives

Foreword: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The pyrimidine ring is a quintessential example of such a scaffold, forming the core of natural molecules like thymine and cytosine and a plethora of synthetic drugs.[1][2] This guide focuses on a specific, highly functionalized subset: 2-amino-5-chloropyrimidine derivatives . The strategic placement of the amino group at the C2 position and a chloro substituent at the C5 position creates a molecule with unique electronic and steric properties, making it a powerful building block for developing potent and selective modulators of biological pathways.[3] This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, elucidating the synthesis, multifaceted biological activities, and structure-activity relationships (SAR) of this important class of compounds.

Chapter 1: Synthetic Strategies and Chemical Versatility

The biological exploration of any chemical series is fundamentally enabled by its synthetic accessibility. The 2-amino-5-chloropyrimidine core is a versatile intermediate that allows for derivatization at multiple positions, primarily through manipulation of the chloro group and substitution on the amino group.

A common and powerful method for creating diverse libraries of these derivatives is through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction facilitates the formation of a carbon-carbon bond between the C4 position of a halo-pyrimidine and a terminal alkyne, providing a robust platform for systematically exploring SAR.[4]

Logical Workflow for Synthesis and Screening

The development of novel derivatives follows a logical and iterative process, beginning with synthesis and culminating in biological evaluation and optimization.

Caption: A typical workflow for the synthesis and screening of novel pyrimidine-based drug candidates.[4]

Chapter 2: Anticancer Activity - Targeting Cellular Proliferation

The most extensively documented biological activity of 2-amino-5-chloropyrimidine derivatives is their anticancer potential.[5][6] This activity is predominantly achieved through the inhibition of protein kinases, enzymes that are critical components of intracellular signaling pathways regulating cell growth, proliferation, and survival.[4] Dysregulation of these kinase-mediated pathways is a hallmark of many cancers.[7]

Mechanism of Action: Kinase Inhibition

Many aminopyrimidine derivatives function as ATP-competitive inhibitors.[7] Their structure mimics the purine scaffold of ATP, allowing them to bind to the enzyme's active site and block the phosphorylation of downstream substrates, thereby halting the signaling cascade.

Caption: Inhibition of generic kinase signaling pathways by a 2-aminopyrimidine derivative.[4]

Key Kinase Targets:

-

VEGFR-2 & CDK1: A series of 2-amino-4-aryl-5-chloropyrimidines were identified as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 1 (CDK1).[8] VEGFR-2 is crucial for angiogenesis (the formation of new blood vessels that supply tumors), while CDK1 is a key regulator of the cell cycle. Dual inhibition presents a powerful strategy to both starve the tumor and halt its proliferation.

-

Aurora Kinases: These are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[9] Bisanilinopyrimidine derivatives, which can be synthesized from 2-amino-5-chloropyrimidine precursors, have shown exceptional potency as Aurora kinase inhibitors.[9]

-

CDK/HDAC Dual Inhibition: A novel strategy involves designing single molecules that can inhibit both CDKs and histone deacetylases (HDACs). This co-inhibition can produce synergistic antitumor effects. Recently, 2-aminopyrimidine-based derivatives were identified as potent CDK9/HDAC dual inhibitors, showing significant antitumor potency in a xenograft model.[10]

Quantitative Data on Anticancer Activity

| Compound Class | Target(s) | Cell Line | Activity Metric | Value | Reference |

| 2-amino-4-chloro-pyrimidine derivative (Cpd 6) | Not Specified | HCT116 | EC50 | 89.24 ± 1.36 µM | [11] |

| 2-amino-4-chloro-pyrimidine derivative (Cpd 6) | Not Specified | MCF7 | EC50 | 89.37 ± 1.17 µM | [11] |

| 2-aminopyrimidine derivative (Cpd 8e) | CDK9 / HDAC1 | - | IC50 | 88.4 nM / 168.9 nM | [10] |

| 2-aminopyrimidine derivative (Cpd 9e) | FLT3 / HDAC1 | - | IC50 | 30.4 nM / 52.4 nM | [10] |

Chapter 3: Antimicrobial and Other Biological Activities

While the anticancer properties are prominent, the structural versatility of 2-amino-5-chloropyrimidine derivatives lends itself to a wide range of other biological activities.[6][12]

Antimicrobial Potential

With the rise of antimicrobial resistance, there is a pressing need for novel chemical entities to combat bacterial and fungal infections.[12] The 2-aminopyrimidine scaffold has been identified as a promising starting point for the development of new antimicrobial agents.[6][13]

-

Structure-Activity Relationship (SAR): Studies on Schiff bases of 2-amino-4-chloropyridine (a closely related scaffold) have shown that antimicrobial activity is highly dependent on the nature of the substituents. For example, certain aldehyde-derived compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. Fusing the pyrimidine ring into a bicyclic pyrido[2,3-d]pyrimidine system has also been shown to enhance antimicrobial activity, particularly against Gram-positive bacteria like B. subtilis and S. aureus.[13]

Other Therapeutic Areas

-

β-Glucuronidase Inhibition: Elevated levels of β-glucuronidase are associated with various pathologies, including certain cancers.[14][15] A study of twenty-seven 2-aminopyrimidine derivatives identified several potent inhibitors of this enzyme. Notably, one compound exhibited an IC50 of 2.8 ± 0.10 µM, significantly more potent than the standard inhibitor D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM).[15]

-

Anti-inflammatory Activity: Pyrimidine derivatives have been investigated for their anti-inflammatory potential.[1] Some have been shown to be potent inhibitors of COX-2, an enzyme involved in the inflammatory response.[1] Additionally, a series of 2-aminopyrimidines were developed as potent ligands for the histamine H4 receptor, which is implicated in inflammatory and pain pathways.[16]

Chapter 4: Experimental Protocols

To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for a representative synthesis and a key biological assay.

Protocol 1: Synthesis of a 4-Substituted-2-amino-5-chloropyrimidine Derivative

This protocol is a generalized method adapted from nucleophilic substitution reactions used to generate libraries of 2-aminopyrimidine derivatives.[15] The causality behind this choice is its robustness and high-yield potential for creating diverse analogs for SAR studies.

Objective: To synthesize a library of N-substituted 2-amino-5-chloropyrimidine derivatives for biological screening.

Materials:

-

2-Amino-4,5-dichloropyrimidine (starting material)

-

A diverse set of primary or secondary amines (nucleophiles)

-

Triethylamine (Et3N) (base)

-

Ethanol (solvent)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 2-amino-4,5-dichloropyrimidine (1.0 eq.) in ethanol.

-

Rationale: Ethanol is a common polar protic solvent that facilitates the dissolution of the reactants and the progress of the nucleophilic substitution.

-

-

Addition of Reagents: Add the desired amine (1.1 eq.) to the solution, followed by triethylamine (1.5 eq.).

-

Rationale: The amine acts as the nucleophile, displacing one of the chloro groups. Triethylamine is a non-nucleophilic organic base used to quench the HCl generated during the reaction, driving the equilibrium towards the product. A slight excess of the amine ensures the complete consumption of the starting material.

-

-

Reaction Monitoring: Stir the reaction mixture at reflux (e.g., 80°C) for 4-8 hours. Monitor the reaction progress by TLC.

-

Rationale: Heating provides the necessary activation energy for the reaction. TLC is a crucial self-validating step to visually confirm the consumption of the starting material and the formation of a new, typically more polar, product spot.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure (rotary evaporation).

-

Purification: Re-dissolve the crude residue in a minimal amount of dichloromethane and purify by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Rationale: Column chromatography is essential to separate the desired product from unreacted starting materials, byproducts, and the triethylamine salt, ensuring the high purity required for accurate biological testing.

-

-

Characterization: Combine the pure fractions, evaporate the solvent, and characterize the final product using techniques such as NMR (1H, 13C) and Mass Spectrometry (MS) to confirm its structure and purity.

-

Rationale: This final validation step is non-negotiable for confirming the identity of the synthesized compound before it proceeds to biological assays.

-

Protocol 2: In Vitro β-Glucuronidase Inhibition Assay

This protocol outlines a spectrophotometric assay to determine the inhibitory potency (IC50) of the synthesized compounds against β-glucuronidase.[14][15]

Objective: To quantify the inhibitory activity of test compounds against β-glucuronidase.

Materials:

-

β-Glucuronidase enzyme (from E. coli or bovine liver)

-

p-nitrophenyl-β-D-glucuronide (PNPG) (substrate)

-

Synthesized 2-amino-5-chloropyrimidine derivatives (test compounds)

-

D-saccharic acid 1,4-lactone (standard inhibitor)

-

Acetate buffer (e.g., 0.1 M, pH 5.0)

-

Sodium carbonate (Na2CO3) solution (0.2 M)

-

96-well microplate

-

Microplate reader

Methodology:

-

Preparation: Prepare stock solutions of the enzyme, substrate, test compounds, and standard inhibitor in the appropriate buffer or DMSO. Perform serial dilutions of the test compounds to obtain a range of concentrations.

-

Assay Mixture: In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Enzyme Addition: Add 20 µL of β-glucuronidase solution to each well and incubate at 37°C for 15 minutes.

-

Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the substrate (PNPG) solution to each well.

-

Rationale: The enzyme will now act on the substrate. In the presence of an effective inhibitor, this reaction will be slowed or stopped.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 100 µL of 0.2 M Na2CO3 solution.

-

Rationale: The addition of a strong base raises the pH, denaturing the enzyme and stopping the reaction. It also develops the yellow color of the product for quantification.

-

-

Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at a specific wavelength (typically 405 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity) using non-linear regression analysis.

-

Rationale: The IC50 value is the standard metric for quantifying the potency of an inhibitor, providing a reliable basis for SAR analysis and compound comparison.

-

Conclusion and Future Outlook

The 2-amino-5-chloropyrimidine scaffold is undeniably a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activity. Its synthetic tractability allows for the creation of vast chemical libraries, while its inherent ability to interact with key biological targets, particularly protein kinases, has established it as a cornerstone in the development of anticancer therapeutics.[7][8][9] Furthermore, emerging research into its antimicrobial, anti-inflammatory, and enzyme-inhibitory properties reveals a rich and underexplored therapeutic potential.[13][15][16]

Future research should focus on leveraging structure-based drug design and computational modeling to develop next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel therapeutic applications, guided by a deeper understanding of the structure-activity relationships, will ensure that 2-amino-5-chloropyrimidine derivatives continue to be a source of innovative solutions for pressing global health challenges.

References

-

Title: Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) Source: PubMed URL: [Link]

- Title: CN101219997B - Synthesis of 2-chlorine-5- amido pyrimidine Source: Google Patents URL

-

Title: Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines Source: RSC Publishing URL: [Link]

-

Title: Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner Source: Patsnap Eureka URL: [Link]

-

Title: Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors Source: PMC URL: [Link]

-

Title: Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents Source: PMC URL: [Link]

-

Title: A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents Source: IJRPR URL: [Link]

-

Title: Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 Source: PubMed URL: [Link]

-

Title: 2-Aminopyrimidine derivatives as anticancer drugs. Source: ResearchGate URL: [Link]

-

Title: In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study Source: ResearchGate URL: [Link]

-

Title: Beyond the Lab: Exploring the Diverse Biological Activities of 2-Aminopyrimidine Derivatives Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

-

Title: Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review Source: Bentham Science URL: [Link]

-

Title: Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies Source: MDPI URL: [Link]

-

Title: Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies Source: PMC URL: [Link]

-

Title: Synthesis and biological activity of some pyrimidine derivatives Source: Academia.edu URL: [Link]

-

Title: Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands Source: PubMed URL: [Link]

-

Title: Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. Source: I.R.I.S. URL: [Link]

-

Title: Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies Source: PubMed URL: [Link]

-

Title: Novel Imidazole 2-Amino Pyrimidine Derivatives: In silico Studies, Evaluation of Their Anti-Cancer Activity Against Human- CDK2 Source: DergiPark URL: [Link]

-

Title: Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives Source: MDPI URL: [Link]

-

Title: Synthesis, Characterization and Antimicrobial Activities of Some New Amino-Pyrimidine Derivatives. Source: RJPT URL: [Link]

Sources

- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]

- 8. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Heterocyclic Nomenclature: A Technical Guide to Oxan-4-yl vs. Tetrahydro-2H-pyran-4-yl

For Immediate Release

A deep dive into the systematic and historical nomenclature of a common heterocyclic scaffold, this guide is intended for researchers, scientists, and drug development professionals. It aims to provide clarity and context to the co-existence of "oxan-4-yl" and "tetrahydro-2H-pyran-4-yl" in chemical literature and databases, empowering chemists to use these terms with precision and understanding.

Introduction: The Imperative of Precision in Chemical Language

In the intricate landscape of drug discovery and chemical research, unambiguous communication is paramount. The structural complexity of molecules demands a naming system that is both systematic and universally understood. The International Union of Pure and Applied Chemistry (IUPAC) provides the framework for this chemical language.[1] However, the evolution of these rules, coupled with the persistence of historical or "trivial" names, can create areas of ambiguity. One such area is the nomenclature for the saturated six-membered oxygen-containing heterocycle, a scaffold prevalent in medicinal chemistry.[2] This guide dissects the two primary naming conventions for a substituent derived from this ring: oxan-4-yl and tetrahydro-2H-pyran-4-yl , clarifying their origins, their current standing in IUPAC recommendations, and their practical application.

The Foundational Structure: A Visual Primer

At the heart of this discussion is the saturated six-membered ring containing one oxygen atom. The numbering of this ring is fundamental to the nomenclature of its derivatives. By convention, the heteroatom is assigned the first position (locant 1).

Comparative Analysis: A Side-by-Side View

The choice between these two names reflects a broader theme in chemical nomenclature: the tension between widely used historical names and more systematic, but sometimes less familiar, modern systems.

| Feature | Tetrahydro-2H-pyran-4-yl | Oxan-4-yl |

| Nomenclature System | Substitutive (based on a retained name) | Hantzsch-Widman (systematic) |

| Basis | Derived from the unsaturated parent "pyran" | Built from prefixes for heteroatoms and stems for ring size/saturation |

| IUPAC Status | Acceptable for general use | Preferred IUPAC Name (PIN) [3][4] |

| Clarity | Requires knowledge of the parent "pyran" and hydrogenation rules | Directly describes the ring's composition and state |

| Common Usage | Prevalent in older literature, patents, and some chemical databases [2][5][6] | Increasingly used in modern publications adhering to strict IUPAC guidelines |

Rationale for the Shift to "Oxane"

The move by IUPAC to establish PINs like "oxane" is driven by the desire for a more logical and less arbitrary naming system. [7][8]The Hantzsch-Widman system is highly systematic and can be applied to a wide range of heterocyclic compounds without relying on a list of approved trivial names. [9][10]This reduces ambiguity and makes the nomenclature more accessible to those who have not memorized the historical names. For a saturated monocyclic heterocycle with ten or fewer members, the Hantzsch-Widman name is now the preferred standard. [3]

Practical Guidance for Researchers and Developers

For professionals in drug development and chemical research, understanding both nomenclatures is crucial for navigating the scientific and patent literature.

-

Literature and Patent Searches : When conducting comprehensive searches, it is advisable to use both "oxan-4-yl" and "tetrahydro-2H-pyran-4-yl" (and its variants like "tetrahydropyranyl") as keywords to ensure all relevant prior art and research are captured.

-

Publications and Regulatory Submissions : For new publications, patents, and regulatory documents, using the Preferred IUPAC Name, oxan-4-yl , is strongly recommended. This aligns with current standards and ensures maximum clarity and precision.

-

Internal Communications and Databases : While internal conventions may vary, adopting PINs can enhance consistency and reduce ambiguity within research teams and internal databases.

Conclusion

The distinction between "oxan-4-yl" and "tetrahydro-2H-pyran-4-yl" is a clear illustration of the evolution of chemical nomenclature. "Tetrahydro-2H-pyran-4-yl" is a valid and historically significant name derived from substitutive nomenclature, and it remains prevalent in the existing body of chemical knowledge. However, "oxan-4-yl," derived from the systematic Hantzsch-Widman system, is the current Preferred IUPAC Name. For researchers, scientists, and drug development professionals, a working knowledge of both systems is essential for effective literature research, while the adoption of "oxan-4-yl" in new work represents best practice in modern chemical communication.

References

Click to expand

-

What's the logic behind the following nomenclature: 3,4,5,6-tetrahydro-2H-pyran?. Chemistry Stack Exchange. [Online] Oct 02, 2015. [Link]

-

Hantzsch–Widman nomenclature. Wikipedia. [Online] [Link]

-

Discuss in detail the nomenclature of heterocyclic compounds. Filo. [Online] Dec 07, 2025. [Link]

-

Heterocyclic compound. Wikipedia. [Online] [Link]

-

Wessjohann, L. A., et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Online] Sep 15, 2016. [Link]

- Use of tetrahydro-4-methyl-2-phenyl-2H-pyran as perfuming ingredient.

-

Nomenclature of heterocyclic compounds. SlideShare. [Online] [Link]

-

Heterocyclic Chemistry. SlidePlayer. [Online] [Link]

-

Tetrahydropyran. Wikipedia. [Online] [Link]

-

Heterocycles. LibreTexts Chemistry. [Online] [Link]

- Use of tetrahydro-4-methyl-2-phenyl-2h-pyran as perfuming ingredient.

-

Oxetane Synthesis via Alcohol C–H Functionalization. ACS Publications. [Online] Jul 18, 2023. [Link]

-

Heterocyclic compounds. CUTM Courseware. [Online] [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Online] Oct 12, 2016. [Link]

-

Nomenclature of Heterocyclic compounds. coursecontent.cutm.ac.in. [Online] [Link]

-

III. Heterocyclic Compounds 17. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman Method. docplayer.net. [Online] [Link]

- Production process of tetrahydropyran compound and tetrahydropyran compound produced by the production process.

-

Brief Guide to the Nomenclature of Organic Chemistry. iupac.org. [Online] [Link]

-

PowerPoint Presentation. SlidePlayer. [Online] Apr 29, 2020. [Link]

- Production method for tetrahydro-2h-pyran derivative.

-

Nomenclature of Heterocyclic Compounds. ResearchGate. [Online] [Link]

-

6 - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. degruyter.com. [Online] [Link]

-

Blue Book P-5 - IUPAC nomenclature. acdlabs.com. [Online] [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [Online] [Link]

-

(PDF) Journey Describing Applications of Oxone in Synthetic Chemistry. ResearchGate. [Online] Mar 09, 2018. [Link]

-

Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. PubMed. [Online] Dec 15, 2010. [Link]

Sources

- 1. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]

- 2. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 5. US5219836A - Use of tetrahydro-4-methyl-2-phenyl-2H-pyran as perfuming ingredient - Google Patents [patents.google.com]

- 6. EP0581052A1 - Use of tetrahydro-4-methyl-2-phenyl-2h-pyran as perfuming ingredient - Google Patents [patents.google.com]

- 7. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 8. Blue Book P-5 [iupac.qmul.ac.uk]

- 9. Hantzsch–Widman nomenclature - Wikipedia [en.wikipedia.org]

- 10. dspmuranchi.ac.in [dspmuranchi.ac.in]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 2,5-Dichloropyrimidine with 4-Aminotetrahydropyran

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this privileged heterocycle through nucleophilic aromatic substitution (SNAr) is a critical strategy in drug discovery.[1][2][3] This document provides a detailed guide for the SNAr reaction between 2,5-dichloropyrimidine and 4-aminotetrahydropyran, a versatile building block in pharmaceutical synthesis.[4] This reaction is of significant interest as it introduces a saturated heterocyclic motif, often favored for improving the physicochemical properties of drug candidates.

The reactivity of dichloropyrimidines in SNAr reactions is position-dependent, with the C4 and C6 positions generally being more susceptible to nucleophilic attack than the C2 position.[5][6] However, the electronic nature of substituents on the pyrimidine ring can significantly influence this regioselectivity.[1][7] In the case of 2,5-dichloropyrimidine, the chlorine atom at the C2 position is the primary site for substitution by amine nucleophiles. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring facilitates the addition-elimination mechanism characteristic of SNAr reactions.

This guide will delve into the mechanistic underpinnings of this transformation, provide robust, step-by-step protocols for both traditional and palladium-catalyzed methods, and offer troubleshooting advice to ensure successful synthesis.

Mechanistic Overview: The SNAr Pathway

The nucleophilic aromatic substitution of 2,5-dichloropyrimidine with 4-aminotetrahydropyran proceeds via a well-established addition-elimination mechanism. The key steps are outlined below:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminotetrahydropyran attacks the electron-deficient C2 carbon of the 2,5-dichloropyrimidine ring. This is typically the rate-determining step.

-

Formation of the Meisenheimer Complex: This attack leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. This complex is stabilized by the delocalization of the negative charge across the electron-withdrawing pyrimidine ring.

-

Leaving Group Departure: The chloride ion at the C2 position is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final product, N-(5-chloro-2-pyrimidinyl)tetrahydro-2H-pyran-4-amine.

A base is typically required to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.

Experimental Protocols

Two primary methodologies are presented for the synthesis of N-(5-chloro-2-pyrimidinyl)tetrahydro-2H-pyran-4-amine: a catalyst-free SNAr approach and a more advanced Palladium-catalyzed Buchwald-Hartwig amination.

Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

This protocol represents a classical and often effective method for the amination of activated chloro-heterocycles.

Materials:

-

2,5-Dichloropyrimidine

-

Potassium Carbonate (K₂CO₃), anhydrous and finely powdered

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask or sealed reaction vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a clean, dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add 2,5-dichloropyrimidine (1.0 mmol, 1.0 eq).

-

Add anhydrous potassium carbonate (2.0 mmol, 2.0 eq).

-

Add anhydrous N,N-dimethylformamide (5 mL).

-

To this suspension, add 4-aminotetrahydropyran (1.2 mmol, 1.2 eq) dropwise at room temperature with vigorous stirring.

-

Heat the reaction mixture to 80-100 °C. The optimal temperature may need to be determined empirically.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(5-chloro-2-pyrimidinyl)tetrahydro-2H-pyran-4-amine.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive substrates or to achieve higher yields under milder conditions, the Buchwald-Hartwig amination is a powerful alternative.[9][10][11]

Materials:

-

2,5-Dichloropyrimidine

-

4-Aminotetrahydropyran

-

Palladium(II) acetate (Pd(OAc)₂) or a suitable pre-catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos, BINAP, or DavePhos)

-

Sodium tert-butoxide (NaOtBu) or another suitable base (e.g., Cs₂CO₃, K₃PO₄)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 0.04 eq) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

-

Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq).

-

Add the 2,5-dichloropyrimidine (1.0 mmol, 1.0 eq).

-

Seal the Schlenk tube, and if not in a glovebox, evacuate and backfill with inert gas three times.

-

Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

-

Add the 4-aminotetrahydropyran (1.2 mmol, 1.2 eq) via syringe.

-

Place the Schlenk tube in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

-

Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions and Expected Outcomes

| Parameter | Protocol 1: SNAr | Protocol 2: Buchwald-Hartwig |

| Catalyst | None | Palladium pre-catalyst & phosphine ligand |

| Base | K₂CO₃, Cs₂CO₃ | NaOtBu, K₃PO₄ |

| Solvent | DMF, DMSO | Toluene, Dioxane |

| Temperature | 80 - 120 °C | 80 - 110 °C |

| Reaction Time | 12 - 24 hours | 4 - 18 hours |

| Typical Yield | Moderate to Good | Good to Excellent |

| Advantages | Cost-effective, simple setup | Higher yields, milder conditions, broader scope |

| Disadvantages | Harsher conditions, potential side reactions | Cost of catalyst, requires inert atmosphere |

Visualization of Key Processes

Caption: SNAr Reaction Mechanism.

Caption: General Experimental Workflow.

Troubleshooting and Optimization

-

Low or No Conversion:

-

SNAr: Increase the reaction temperature or consider a more polar aprotic solvent like DMSO. Ensure the base is anhydrous and of high quality.

-

Buchwald-Hartwig: The choice of ligand is critical. Screen different phosphine ligands. Ensure the reaction is performed under strictly anhydrous and anaerobic conditions. The palladium pre-catalyst may be inactive; use a fresh batch.

-

-

Formation of Side Products:

-

Disubstitution: Use a stoichiometric amount or a slight excess of the amine. Running the reaction at a lower temperature may improve selectivity for mono-substitution.

-

Hydrolysis of Chloropyrimidine: Ensure all reagents and solvents are anhydrous.

-

-

Difficult Purification:

-

If the product is basic, an acidic wash during the workup may help remove some impurities. Conversely, a basic wash can remove acidic byproducts.

-

Experiment with different solvent systems for column chromatography to achieve better separation.

-

Conclusion

The nucleophilic substitution of 2,5-dichloropyrimidine with 4-aminotetrahydropyran is a valuable transformation for the synthesis of novel pyrimidine derivatives. Both the catalyst-free SNAr and the palladium-catalyzed Buchwald-Hartwig amination offer reliable pathways to the desired product. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and the need for mild reaction conditions. By following the detailed protocols and considering the troubleshooting advice provided, researchers can confidently and efficiently synthesize these important chemical entities for applications in drug discovery and development.

References

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). MDPI. Retrieved from [Link]

- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters. Retrieved from [Link]

- Synthesis of 2-chlorine-5- amido pyrimidine. (n.d.). Google Patents.

-

Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner. (2019). Patsnap Eureka. Retrieved from [Link]

-

Rapid Optimization-Buchwald–Hartwig Amination using DoE. (n.d.). Charnwood Discovery. Retrieved from [Link]

- Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.).

- A method for preparation of 2-amino-5-chloro-pyridine. (n.d.). Google Patents.

-

Optimization of reaction parameters for Buchwald-Hartwig amination... (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). ResearchGate. Retrieved from [Link]

- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitutio. (2014). ACS.org. Retrieved from [Link]

-

General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. (2024). Organic Chemistry Portal. Retrieved from [Link]

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).

-

4-Aminotetrahydropyran. (n.d.). PubChem. Retrieved from [Link]

-

(PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015). ResearchGate. Retrieved from [Link]

-

A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF. (n.d.). Reaction Chemistry & Engineering (RSC Publishing). Retrieved from [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC. Retrieved from [Link]

- Regioselective preparation of substituted pyrimidines. (n.d.). Google Patents.

Sources

- 1. wuxibiology.com [wuxibiology.com]

- 2. mdpi.com [mdpi.com]

- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 38041-19-9: 4-Aminotetrahydropyran | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. bristol.ac.uk [bristol.ac.uk]

- 11. benchchem.com [benchchem.com]

Application Note: Determination of the Solubility of 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine in Dimethyl Sulfoxide (DMSO) and Ethanol for Preclinical Drug Development

Introduction: The Critical Role of Solubility in Drug Discovery

Solubility, the measure of a compound's ability to dissolve in a solvent, is a foundational physicochemical property that profoundly influences a drug candidate's journey from discovery to clinical application.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, erratic absorption, and challenges in formulation.[2][3] Consequently, up to 40% of approved drugs and nearly 90% of compounds in the development pipeline are classified as poorly soluble.[2] Early and accurate characterization of solubility in relevant solvent systems is therefore not merely a routine task but a critical step in risk mitigation and resource optimization.[4]

This application note provides a detailed framework and experimental protocols for determining the solubility of 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine , a heterocyclic amine of interest in medicinal chemistry, in two key pharmaceutical solvents: Dimethyl Sulfoxide (DMSO) and Ethanol.

-

DMSO is a powerful, polar aprotic solvent, prized in early-stage discovery for its ability to dissolve a vast range of both polar and nonpolar compounds, making it the universal solvent for creating high-concentration stock solutions for high-throughput screening (HTS).[5][6]

-

Ethanol , a polar protic solvent, is widely employed in pharmaceutical formulations, including oral liquids, topicals, and injectables, due to its solubilizing properties and established safety profile.[7][8][9]

Understanding the solubility of this compound in these two distinct solvent environments provides crucial insights for both in vitro assay design and downstream formulation strategies.

Solute and Solvent Profiles: A Physicochemical Overview

A predictive understanding of solubility begins with the characteristics of the solute and solvents.

2.1 this compound

-

Structure: This molecule features a pyrimidine core, a functional group common in pharmacologically active agents. Key structural motifs influencing solubility include:

-

Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms, capable of hydrogen bonding (as acceptors).

-

Amine Linker (-NH-): Acts as both a hydrogen bond donor and acceptor.

-

Oxane Ring: A saturated heterocyclic ether, which contributes some polarity and can act as a hydrogen bond acceptor.

-

Chloro Group (-Cl): Adds to the molecular weight and introduces some lipophilicity.

-

-

Predicted Behavior: The presence of multiple hydrogen bond donors and acceptors suggests a moderate degree of polarity. However, the overall carbon framework may limit aqueous solubility, making organic solvents essential for processing and formulation.

2.2 Dimethyl Sulfoxide (DMSO)

-

Properties: DMSO is a highly polar aprotic solvent with a high boiling point (189 °C).[5] Its sulfoxide group is an excellent hydrogen bond acceptor but it lacks a donor proton. Its amphipathic nature, possessing both polar and nonpolar regions, allows it to effectively solvate a wide variety of compounds.[10]

-

Causality in Solubilization: DMSO's efficacy stems from its ability to disrupt the crystal lattice energy of a solid compound and form strong dipole-dipole interactions. For this compound, the DMSO sulfoxide oxygen will readily form hydrogen bonds with the secondary amine proton, a key interaction driving solubilization.

2.3 Ethanol (EtOH)

-

Properties: Ethanol is a polar protic solvent, meaning it can both donate and accept hydrogen bonds via its hydroxyl (-OH) group.[7] It is less polar than DMSO but is fully miscible with water.

-

Causality in Solubilization: Ethanol can interact with the target compound through multiple mechanisms: its hydroxyl group can donate a hydrogen bond to the pyrimidine nitrogens or the oxane oxygen, and it can accept a hydrogen bond from the amine linker.[11] Its ethyl group also provides a nonpolar region to interact with the less polar parts of the solute.

Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility. It measures the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions. The following protocol is a self-validating system designed for accuracy and reproducibility.

3.1 Materials and Equipment

-

This compound (solid powder)

-

Anhydrous, ACS-grade DMSO

-

Anhydrous, 200-proof Ethanol

-

Calibrated analytical balance

-

2.0 mL glass vials with screw caps

-

Vortex mixer

-

Orbital shaker or rotator with temperature control

-

Calibrated micropipettes

-

Centrifuge capable of >10,000 x g

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Appropriate HPLC column (e.g., C18) and mobile phases

3.2 Experimental Workflow

The protocol is divided into four main stages: preparation of a supersaturated slurry, equilibration, separation, and quantification.

Caption: Experimental workflow for determining thermodynamic solubility.

3.3 Step-by-Step Methodology

-

Preparation of Standard Curve: a. Prepare a 10 mM primary stock solution of this compound in DMSO. b. From this stock, create a series of calibration standards (e.g., 1000, 500, 100, 50, 10, 1 µM) by diluting with the mobile phase to be used in the HPLC analysis. c. Inject each standard into the HPLC system and record the peak area. d. Plot peak area versus concentration to generate a linear regression curve. This curve is essential for validating the quantification step.

-

Preparation of Slurry (in triplicate for each solvent): a. Weigh approximately 5-10 mg of this compound into a 2.0 mL glass vial. The key is to ensure an excess of solid will remain after equilibration. b. Add exactly 1.0 mL of the chosen solvent (DMSO or Ethanol) to the vial. c. Cap the vial tightly and vortex vigorously for 1 minute. A visible suspension of solid particles should be present.

-

Equilibration: a. Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). b. Agitate the slurries for at least 24 hours. A 48-hour period is recommended to ensure thermodynamic equilibrium is fully reached.

-

Separation and Sample Preparation: a. After equilibration, centrifuge the vials at >10,000 x g for 15 minutes to pellet the undissolved solid. b. Without disturbing the pellet, carefully withdraw an aliquot (e.g., 100 µL) of the clear supernatant. c. Immediately perform a large, precise dilution of the supernatant into the HPLC mobile phase to prevent precipitation. For example, dilute 10 µL of the supernatant into 990 µL of mobile phase (a 1:100 dilution). Prepare further dilutions as necessary to fall within the linear range of the standard curve.

-

Quantification and Calculation: a. Analyze the diluted samples via HPLC-UV. b. Using the peak area from the chromatogram and the standard curve equation, determine the concentration of the diluted sample. c. Calculate the original concentration in the undiluted supernatant by multiplying by the dilution factor. This value represents the thermodynamic solubility.

Solubility (mg/mL) = Concentration (M) × Molecular Weight ( g/mol )

Data Presentation and Interpretation

Results should be summarized clearly to facilitate comparison and decision-making.

Table 1: Solubility of this compound at 25 °C

| Solvent | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Mean Solubility (mM) |

| DMSO | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate Mean] | [Calculate Molarity] |

| Ethanol | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate Mean] | [Calculate Molarity] |

Interpretation of Results:

-

High DMSO Solubility (>50 mM): This is highly favorable for in vitro screening. It allows for the preparation of concentrated stock solutions (e.g., 10-100 mM), minimizing the final percentage of DMSO in cell-based assays and reducing the risk of solvent-induced artifacts.[5][10]

-

Ethanol Solubility: The solubility value in ethanol provides a direct indication of its potential for use in liquid formulations.[11] A higher solubility (>10 mg/mL) suggests that developing a simple solution-based formulation is feasible. Lower solubility might necessitate more complex approaches like co-solvent systems or suspension formulations.

Caption: Molecular interactions governing solubility in DMSO and Ethanol.

Conclusion

This application note provides a robust, scientifically grounded protocol for determining the solubility of this compound in DMSO and ethanol. By explaining the causality behind solvent choice and providing a self-validating experimental design, researchers can generate reliable data critical for advancing drug candidates. The resulting solubility values directly inform the feasibility of high-throughput screening campaigns and guide the initial stages of pharmaceutical formulation, ultimately derisking the drug development process.

References

- Premium Alcohol Supplier. (2024). The Vital Role of Ethanol in Pharmaceuticals.

- AZoLifeSciences. (2021). Importance of Solubility and Lipophilicity in Drug Development.

- Ethanol US. (n.d.). Ethanol: A Versatile Solvent for Pharmaceutical Manufacturing and API Extraction.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Wikipedia. (n.d.). Dimethyl sulfoxide.

- PCCA. (2022). Different Alcohols Used in Compounding.

- Veranova. (n.d.). Improving solubility and accelerating drug development.

- ScienceDirect. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development.

- ResearchGate. (2025). Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay.

- National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques.

- MDPI. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.

- Simple Solvents. (2025). What Is Ethanol Used for in the Chemical Industry? Top Applications You Must Know!.

- BOC Sciences. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Pharmacentral.com. (2026). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.

- American Chemical Society. (2021). Dimethyl sulfoxide.

- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.

- Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. veranova.com [veranova.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 7. burjalfalak.com [burjalfalak.com]

- 8. Ethanol: The Versatile Solvent [ethanolfireplacefuel.com.au]

- 9. THE PCCA BLOG | Different Alcohols Used in Compounding [pccarx.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: The 5-Chloro-N-(oxan-4-yl)pyrimidin-2-amine Scaffold for Kinase Inhibitor Discovery

Introduction: The Power of the Privileged Pyrimidine Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds across multiple target classes. These are known as "privileged structures," a term first coined by Evans et al. in 1988 to describe scaffolds that serve as versatile templates for drug discovery.[1][2] The pyrimidine ring system is a quintessential example of such a scaffold, particularly in the pursuit of protein kinase inhibitors.[3][4] Its structural resemblance to the adenine core of ATP allows it to form critical hydrogen-bonding interactions within the highly conserved hinge region of the kinase ATP-binding pocket. This mimicry provides a powerful starting point for designing potent and selective inhibitors.

This guide focuses on a specific, highly functionalized pyrimidine building block: 5-chloro-N-(oxan-4-yl)pyrimidin-2-amine . This scaffold integrates three key features for a successful fragment-based drug discovery (FBDD) campaign:[5][6]

-

The 2-Aminopyrimidine Core: The foundational ATP-mimetic element that anchors the molecule in the kinase hinge region.

-

The 5-Chloro Substituent: An electron-withdrawing group that modulates the electronics of the pyrimidine ring and, more importantly, serves as a synthetic handle for further diversification or can engage in specific halogen-bonding interactions with the target protein.

-

The N-(oxan-4-yl) Group: A saturated, non-planar heterocycle that introduces a three-dimensional exit vector. This is crucial for exploring solvent-exposed regions of the binding pocket, often leading to significant improvements in potency, selectivity, and pharmacokinetic properties like solubility.

These application notes provide a comprehensive, field-proven workflow for leveraging this scaffold to design, synthesize, and screen a focused library of compounds aimed at discovering novel kinase inhibitors.

Part 1: Rationale and Strategic Design

Protein kinases are critical nodes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[7] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[8] The primary strategy for inhibiting kinases is to block the binding of ATP, thereby preventing the phosphorylation of downstream substrates.

The 2,4-diaminopyrimidine core is a well-established pharmacophore for achieving this.[9][10][11] Our design strategy leverages a logical synthetic precursor, 4,5-dichloro-N-(oxan-4-yl)pyrimidin-2-amine , to build a library. This precursor allows for the systematic introduction of a diverse range of chemical functionalities at the C4 position via nucleophilic aromatic substitution (SNAr), a robust and reliable reaction in pyrimidine chemistry.[12][13] This approach allows us to probe the region of the ATP-binding site typically occupied by the ribose sugar of ATP and beyond.

Part 2: Synthesis of a Focused Compound Library

The following protocols describe a robust methodology for generating a library of diverse 4-anilino-5-chloropyrimidine derivatives. The cornerstone of this workflow is the Nucleophilic Aromatic Substitution (SNAr) reaction, which is highly efficient for displacing the activated chlorine atom at the C4 position of the pyrimidine ring.

Protocol 2.1: Synthesis of Key Intermediate: 4,5-dichloro-N-(oxan-4-yl)pyrimidin-2-amine

-

Rationale: This protocol describes the synthesis of the key intermediate required for library generation. It involves a selective nucleophilic substitution on 2-amino-4,5,6-trichloropyrimidine. The C4 and C6 positions are more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position. Steric hindrance and reaction conditions can be tuned to favor mono-substitution.

-

Materials:

-

2-Amino-4,5,6-trichloropyrimidine

-

4-Aminotetrahydropyran (4-aminooxane)

-

N,N-Diisopropylethylamine (DIPEA)

-

n-Butanol

-

Ethyl acetate (EtOAc), Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 2-amino-4,5,6-trichloropyrimidine (1.0 eq) in n-butanol, add 4-aminotetrahydropyran (1.05 eq) followed by DIPEA (2.0 eq).

-

Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

-

Partition the residue between EtOAc and saturated aqueous NaHCO₃.

-

Separate the layers and wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/EtOAc gradient) to yield the desired intermediate.

-

Protocol 2.2: Library Generation via Parallel SNAr Reaction

-

Rationale: This protocol leverages the key intermediate to generate a library of final compounds. By reacting the intermediate with a diverse set of anilines (or other amines), we can rapidly explore the chemical space around the core scaffold. Microwave-assisted synthesis is often employed to accelerate reaction times and improve yields.

-

Materials:

-

4,5-dichloro-N-(oxan-4-yl)pyrimidin-2-amine (Key Intermediate, 1.0 eq)

-

Library of substituted anilines or other amines (1.1 eq each)

-

DIPEA or triethylamine (TEA)

-

Anhydrous propanol or DMF

-

Microwave reactor vials

-

-

Procedure (for each library member):

-

In a microwave reaction vial, combine the key intermediate (e.g., 0.1 mmol, 1.0 eq) and the desired aniline (0.11 mmol, 1.1 eq).

-

Add anhydrous propanol (1-2 mL) and DIPEA (0.2 mmol, 2.0 eq).

-

Seal the vial and heat in a microwave reactor to 120–140 °C for 15–45 minutes. Monitor for completion by TLC or LC-MS.

-

After cooling, disperse the reaction mixture in a saturated aqueous solution of NaHCO₃.

-

Extract the product with EtOAc (3x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify each library member as necessary, typically via preparative HPLC or silica gel chromatography.

-

Part 3: Biological Evaluation & Screening Protocols

Once the library is synthesized and purified, the next critical phase is to evaluate the biological activity of each compound. A tiered screening approach is most efficient, starting with a direct biochemical assay against the target kinase, followed by a cell-based assay to confirm activity in a more complex biological system.

Protocol 3.1: Primary Screen: In Vitro Biochemical Kinase Assay

-

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified target kinase. Luminescence-based ATP consumption assays, such as Promega's Kinase-Glo®, are industry-standard due to their high sensitivity, broad applicability, and amenability to high-throughput screening.[14][15][16] The assay measures the amount of ATP remaining after the kinase reaction; a potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.[17]

-

Materials:

-

Purified, active protein kinase of interest

-

Specific peptide or protein substrate for the kinase

-

ATP solution (at or near the Km for the kinase)

-

Kinase assay buffer (containing MgCl₂)

-

Synthesized compound library (typically as 10 mM DMSO stocks)

-

Kinase-Glo® Luminescent Kinase Assay Reagent

-

White, opaque 96- or 384-well assay plates

-

Luminometer

-

-

Procedure:

-

Compound Plating: Prepare serial dilutions of the library compounds in the assay plate. Include a "no inhibitor" positive control (DMSO vehicle only) and a "no enzyme" negative control.

-

Reaction Setup: In each well, prepare a reaction mixture containing the kinase and its substrate in the appropriate kinase assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final volume should be consistent (e.g., 25 µL).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes). The duration should be optimized to ensure the reaction is in the linear range.

-

Detection: Equilibrate the plate to room temperature. Add an equal volume (e.g., 25 µL) of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Convert raw luminescence data to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each active compound.

-

Protocol 3.2: Secondary Screen: Cellular Proliferation Assay

-

Rationale: Hits from the biochemical assay must be validated in a cellular context. This confirms that the compounds can penetrate cell membranes and inhibit the target kinase in its native environment, leading to a functional downstream effect, such as inhibiting cancer cell proliferation. The MTT assay is a classic, colorimetric method that measures the metabolic activity of living cells, which correlates with cell number.[18][19]

-

Materials:

-

A cancer cell line known to be dependent on the target kinase (e.g., A549 for an EGFR inhibitor).

-

Complete cell culture medium (e.g., DMEM + 10% FBS).

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., acidic isopropanol or DMSO).

-

Clear, flat-bottomed 96-well plates.

-

Spectrophotometer (plate reader).

-

-

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the hit compounds from the primary screen. Add the compounds (or DMSO vehicle control) to the appropriate wells.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours) at 37 °C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[20]

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot viability versus compound concentration and fit to a dose-response curve to determine the EC₅₀ value.

-

Part 4: Data Interpretation & Lead Optimization

The data from the screening cascade allows for the establishment of a structure-activity relationship (SAR), which guides the next phase of drug discovery.[21][22]

Representative Screening Data

The table below presents hypothetical data for a small set of exemplar compounds based on the described workflow, targeting a hypothetical "Kinase X".

| Compound ID | R-Group (at C4) | Kinase X IC₅₀ (nM) | HCT116 Cell EC₅₀ (µM) |

| LIB-001 | Phenyl | 850 | > 50 |

| LIB-002 | 4-Fluorophenyl | 420 | 25.6 |

| LIB-003 | 3-Methoxyphenyl | 95 | 4.8 |

| LIB-004 | 4-(Trifluoromethyl)phenyl | 1,200 | > 50 |

| LIB-005 | 3-Amino-4-methylphenyl | 25 | 1.1 |

| LIB-006 | Pyridin-3-yl | 150 | 8.2 |

SAR Insights & Next Steps

-

Initial Analysis: The unsubstituted phenyl group (LIB-001) provides a weak starting point. Introducing a fluorine atom (LIB-002) improves potency, while a meta-methoxy group (LIB-003) offers a significant boost, suggesting a potential hydrogen bond acceptor or favorable interaction in that region. Electron-withdrawing groups at the para-position (LIB-004) are detrimental.

-

Lead Candidate: Compound LIB-005 is the most potent hit, with a 3-amino-4-methylphenyl group. This combination suggests that the amino group may be forming a key hydrogen bond with the protein, while the methyl group occupies a small hydrophobic pocket.

-

Path Forward: The promising activity of LIB-005 identifies it as a lead compound. The next steps in a drug discovery program would involve:

-

Structural Biology: Obtaining a co-crystal structure of LIB-005 bound to Kinase X to validate the binding mode and guide rational design.

-